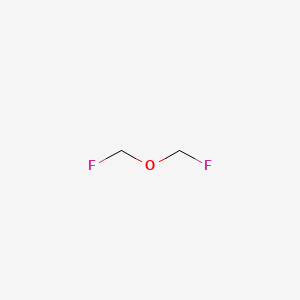

双(氟甲基)醚

描述

Synthesis Analysis

The synthesis of fluorine-containing compounds, such as bis(fluoromethyl)ether, often involves cross-coupling reactions and nucleophilic aromatic substitution. For instance, novel poly(arylene ether)s were synthesized using bisfluoro monomers through a cross-coupling reaction followed by nucleophilic displacement of fluorine with various bisphenols . Similarly, fluorine-containing 1,3-bis(silyl enol ethers) were prepared and used to synthesize various organofluorine compounds . Regioselective synthesis techniques were also employed to create fluorinated phenols and other related compounds . These methods are indicative of the types of reactions that might be used in the synthesis of bis(fluoromethyl)ether.

Molecular Structure Analysis

The molecular structure of fluorine-containing compounds is significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the electron distribution within the molecule, potentially leading to unique electronic properties. For example, bis(crown ether) containing 1,3-distyrylbenzenes showed unsymmetrical conformations and different spectral properties compared to their non-fluorinated counterparts . This suggests that the molecular structure of bis(fluoromethyl)ether would also be unique due to the influence of fluorine atoms.

Chemical Reactions Analysis

The reactivity of bis(fluoromethyl)ether can be inferred from the chemical reactions of similar fluorinated compounds. The papers describe various reactions, such as the synthesis of bis(ether nitrile)s and bis(ether acid)s from aromatic diols by fluoro displacement , and the synthesis of bis(N,N-diethylamino)methyltrifluoropropylsilane, which involves low-temperature reactions and careful control of reaction conditions . These studies highlight the reactivity of fluorine atoms in chemical synthesis and the potential reactions that bis(fluoromethyl)ether might undergo.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine. The poly(arylene ether)s synthesized from bisfluoro compounds demonstrated high thermal stability and solubility in a range of organic solvents . Aromatic poly(ether benzoxazole)s containing ether groups were also reported to have high thermal stability and solubility . These properties are relevant to bis(fluoromethyl)ether, as the fluorine atoms could confer similar stability and solubility characteristics.

科学研究应用

双(氟甲基)醚的构象性质

Ulic和Oberhammer(2004年)探讨了双(氟甲基)醚等氟代二甲醚的几何结构和构象性质。他们通过气体电子衍射和量子化学方法进行的研究揭示了这些化合物的分子取向和稳定性,这对于理解它们在各种应用中的行为至关重要(Ulic & Oberhammer, 2004)。

聚合物化学中的应用

S. Hsiao及其同事(1999年)研究了双(醚-羧酸)衍生物在合成芳香族聚酰胺中的应用。他们的研究突出了这些化合物在制备具有高热稳定性和在各种有机溶剂中溶解性的聚合物方面的应用,这可用于制备透明、柔韧的薄膜(Hsiao, Yang, & Lin, 1999)。

氟离子荧光性质

Kim等人(2006年)研究了二(芘)二氮杂四硫冠醚的氟离子荧光行为,展示了其对Hg2+离子的选择性。这项研究指向了在环境监测和有毒金属离子分析中的潜在应用(Kim, Song, Ahn, Kang, & Chang, 2006)。

锂电池技术

钱江峰及其团队(2015年)利用由醚溶剂和氟磺酰亚胺锂组成的高浓度电解质在锂金属阳极中用于可充电电池。这种创新方法实现了高速循环和增强的库仑效率,展示了在高效电池技术发展中的重要应用(Qian et al., 2015)。

氟甲基酮烯醚的合成和表征

Shimizu、Nakahara、Kanemoto和Yoshioka(1987年)的研究探讨了氟甲基酮烯醚的制备,展示了它们在有机合成和药物研究中的潜力。他们的工作为这些化合物的特定区域制备和烯丙基化提供了新方法(Shimizu, Nakahara, Kanemoto, & Yoshioka, 1987)。

燃料电池材料的开发

Bae、Miyatake和Watanabe(2009年)合成了含有芴基团的磺化聚(芳撑醚砜)嵌段共聚物,用于燃料电池应用。他们的工作突出了双(氟甲基)醚衍生物在制备具有高质子传导性和机械性能的材料方面的应用,这对于燃料电池技术至关重要(Bae, Miyatake, & Watanabe, 2009)。

亲电性氟化剂

Poss和Shia(1999年)探讨了1-氟-4-羟基-1,4-二氮杂双环[2.2.2]辛烷双(四氟硼酸盐)作为亲电性氟化剂在合成各种氟化合物中的应用。这项研究在有机合成领域具有重要意义,特别是在将氟原子引入目标分子中(Poss & Shia, 1999)。

安全和危害

属性

IUPAC Name |

fluoro(fluoromethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAMQLNREKTWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371091 | |

| Record name | Fluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoro(fluoromethoxy)methane | |

CAS RN |

462-51-1 | |

| Record name | Fluoromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

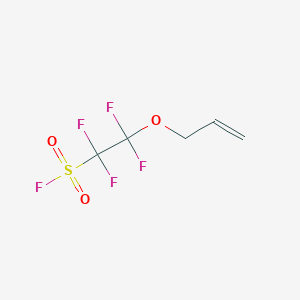

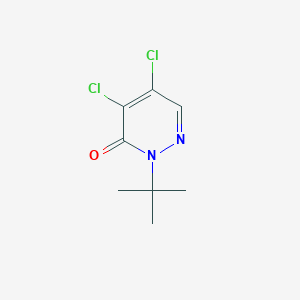

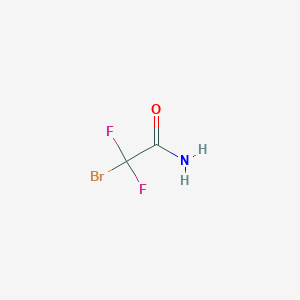

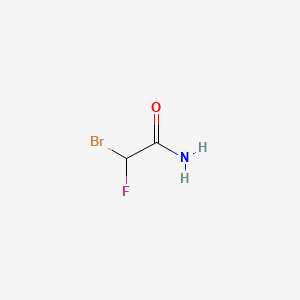

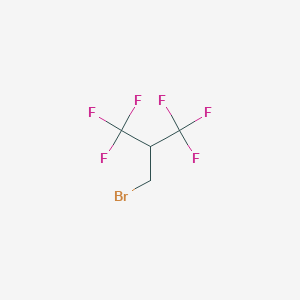

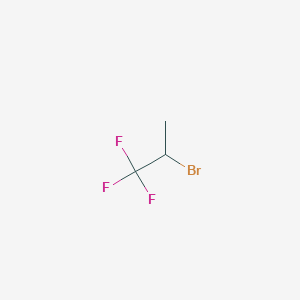

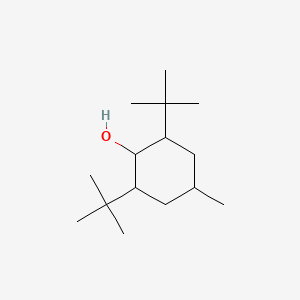

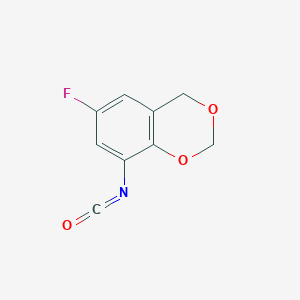

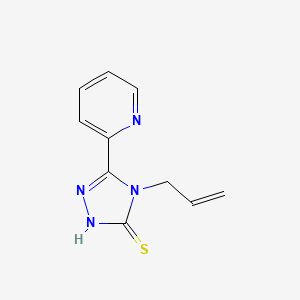

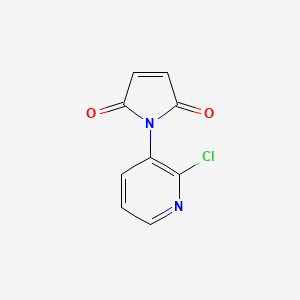

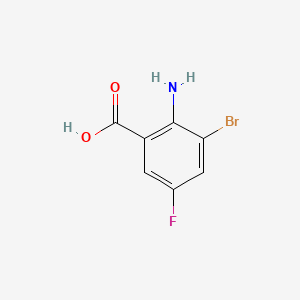

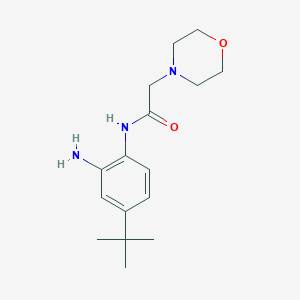

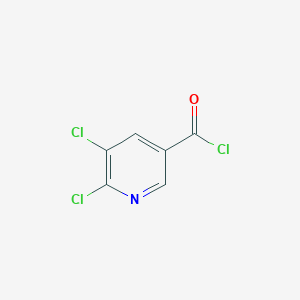

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)